molecular formula C18H18N2O3S2 B11170685 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylbutanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylbutanamide

Cat. No.: B11170685
M. Wt: 374.5 g/mol
InChI Key: ASUPIKISFAJHPG-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a phenylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylbutanamide: The final step involves coupling the methanesulfonylated benzothiazole with 3-phenylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nucleophilic groups replacing the methanesulfonyl group.

Scientific Research Applications

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
  • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Uniqueness

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide stands out due to its unique combination of a methanesulfonyl group, benzothiazole ring, and phenylbutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C18H18N2O3S2/c1-12(13-6-4-3-5-7-13)10-17(21)20-18-19-15-9-8-14(25(2,22)23)11-16(15)24-18/h3-9,11-12H,10H2,1-2H3,(H,19,20,21)

InChI Key

ASUPIKISFAJHPG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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